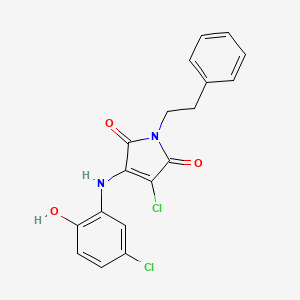
3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with a phenethyl group, a chloro group, and an amino group bonded to a chlorohydroxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where phenethyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Amination and Chlorination: The amino group is introduced by reacting the intermediate with an appropriate amine, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate, thionyl chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry:
作用机制
The mechanism of action of 3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the phenethyl group.
3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-methyl-1H-pyrrole-2,5-dione: Similar structure but has a methyl group instead of a phenethyl group.
3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-ethyl-1H-pyrrole-2,5-dione: Similar structure but has an ethyl group instead of a phenethyl group.
Uniqueness
The presence of the phenethyl group in 3-chloro-4-((5-chloro-2-hydroxyphenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
3-chloro-4-(5-chloro-2-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-12-6-7-14(23)13(10-12)21-16-15(20)17(24)22(18(16)25)9-8-11-4-2-1-3-5-11/h1-7,10,21,23H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVSWXXPCGSJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
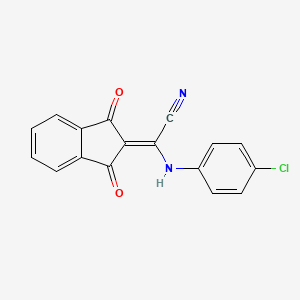

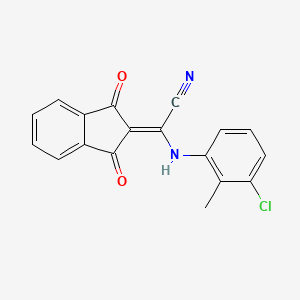
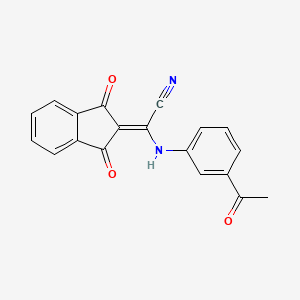
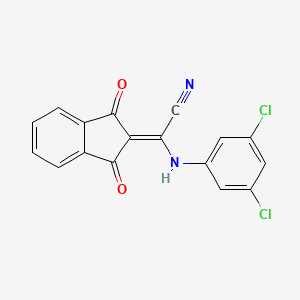
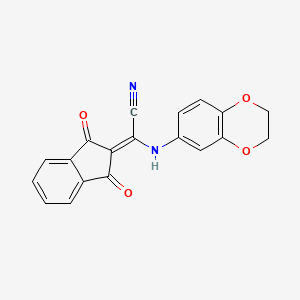
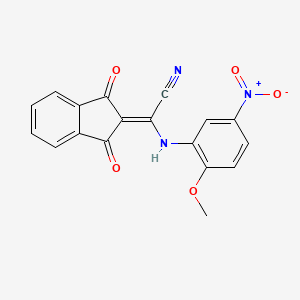
![2-methylpropyl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747830.png)
![propan-2-yl 4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate](/img/structure/B7747842.png)
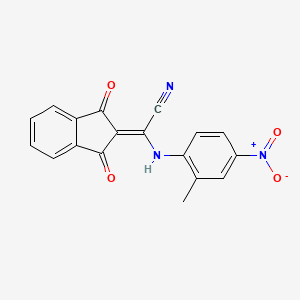
![3-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7747849.png)

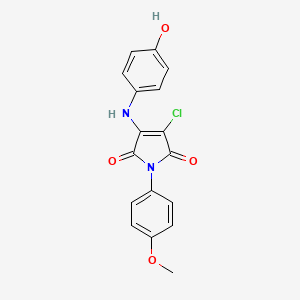
![Methyl 2-[3-chloro-4-(4-hydroxyanilino)-2,5-dioxopyrrol-1-yl]benzoate](/img/structure/B7747867.png)
